An In-Depth Technical Guide to 3,6-Dibromo-4-methylpyridazine (CAS 89284-10-6)
An In-Depth Technical Guide to 3,6-Dibromo-4-methylpyridazine (CAS 89284-10-6)
Introduction: The Strategic Value of a Dihalogenated Pyridazine Scaffold
In the landscape of modern synthetic and medicinal chemistry, 3,6-Dibromo-4-methylpyridazine stands out as a highly versatile and strategic building block. Its core, the pyridazine ring, is a privileged scaffold found in numerous bioactive molecules and approved pharmaceuticals.[1][2] The unique physicochemical properties of the pyridazine moiety—including its high dipole moment, robust hydrogen-bonding capacity, and potential to improve pharmacokinetic profiles—make it an attractive component in drug design.[1][3] The true synthetic power of this specific molecule, however, lies in the two bromine atoms positioned at the electron-deficient C3 and C6 positions. These halogens serve as reactive handles for a suite of powerful transformations, most notably palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This guide provides an in-depth technical overview of 3,6-Dibromo-4-methylpyridazine, detailing its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
A clear understanding of a reagent's fundamental properties is paramount for its effective use in synthesis. The key characteristics of 3,6-Dibromo-4-methylpyridazine are summarized below.
Table 1: Core Properties of 3,6-Dibromo-4-methylpyridazine
| Property | Value | Source(s) |
| CAS Number | 89284-10-6 | [4][5] |
| Molecular Formula | C₅H₄Br₂N₂ | [4][5] |
| Molecular Weight | 251.91 g/mol | [4][5] |
| Melting Point | 103.5 °C | [5] |
| Boiling Point | 337.8 ± 37.0 °C (Predicted) | [5] |
| Density | 2.022 ± 0.06 g/cm³ | [5] |
| Purity | ≥96% (Typical) | [4] |
| LogP | 2.31 | [4][5] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [4][5] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| SMILES | CC1=CC(Br)=NN=C1Br | [4] |
digraph "Molecule" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [penwidth=2];// Atom definitions N1 [label="N"]; N2 [label="N"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br3 [label="Br"]; Br6 [label="Br"]; C_Me [label="CH₃"]; // Invisible nodes for layout node [shape=point, width=0]; p1, p2, p3, p4, p5, p6; // Structure layout {rank=same; p1; C6; C5; C4; p2;} {rank=same; p3; N1; N2; C3; p4;} // Edges for the ring C6 -> N1 [label=""]; N1 -> N2 [label=""]; N2 -> C3 [label=""]; C3 -> C4 [label=""]; C4 -> C5 [label=""]; C5 -> C6 [label=""]; // Substituent edges C6 -> Br6 [label=""]; C3 -> Br3 [label=""]; C4 -> C_Me [label=""];
}
Caption: Molecular structure of 3,6-Dibromo-4-methylpyridazine.
Synthesis and Manufacturing Pathway
The synthesis of 3,6-Dibromo-4-methylpyridazine is typically achieved via a robust, two-step sequence starting from a pyridazinedione precursor. The causality behind this pathway is the reliable and high-yielding transformation of hydroxyl groups on the pyridazine ring into chlorides, which are then subsequently converted to the desired bromides.
Caption: High-level synthetic workflow for 3,6-Dibromo-4-methylpyridazine.
Step 1: Synthesis of 3,6-Dichloro-4-methylpyridazine (CAS 19064-64-3)
The critical first step involves the conversion of the pyridazinedione to the corresponding dichloride. Phosphoryl chloride (POCl₃) is the reagent of choice for this transformation as it serves as both the chlorinating agent and the solvent, driving the reaction to completion.
Experimental Protocol: [6]
-
Suspend 4-Methyl-1,2-dihydropyridazine-3,6-dione (1.0 eq) in phosphoryl chloride (POCl₃, ~10 eq) under an inert atmosphere (e.g., nitrogen).
-
Heat the suspension to reflux (typically around 105-110 °C) for 4-7 hours. The reaction should be monitored until a clear, homogeneous solution forms, indicating the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess POCl₃ by distillation under reduced pressure. This is a critical safety and purification step.
-
Causality: The workup is designed to safely neutralize the highly reactive residual POCl₃ and isolate the product. Slowly and carefully add the viscous residue to an ice-cold saturated solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. The bicarbonate neutralizes the acidic byproducts.
-
Adjust the pH of the aqueous mixture to ~6-7 with solid NaHCO₃.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 3,6-dichloro-4-methylpyridazine, typically as a yellow powder.[6]
Step 2: Halogen Exchange to 3,6-Dibromo-4-methylpyridazine
General Principles and Rationale: The conversion of aryl chlorides to aryl bromides can be accomplished using various sources of bromide, such as hydrobromic acid (HBr), sodium bromide (NaBr), or phosphorus tribromide (PBr₃). The choice of reagent and solvent system is crucial. For instance, heating the dichloro-intermediate with a high concentration of HBr or with NaBr in a high-boiling polar aprotic solvent (like DMF or NMP) can facilitate the substitution. The reaction's success relies on Le Chatelier's principle (if a precipitate forms) or using a large excess of the bromide nucleophile to drive the equilibrium towards the more thermodynamically stable C-Br bond in some systems.
Chemical Reactivity and Synthetic Utility
The synthetic utility of 3,6-Dibromo-4-methylpyridazine stems from the differential reactivity of its C-Br bonds, which can be selectively functionalized to build molecular complexity.
A. Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is arguably the most powerful application of this scaffold. It allows for the formation of C-C bonds by coupling the dibromopyridazine with various organoboron reagents (boronic acids or esters).[7]
Mechanism Rationale: The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.
-
Oxidative Addition: The electron-rich Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) intermediate. The C6-Br bond is often more reactive than the C3-Br bond due to electronic effects from the adjacent nitrogen, allowing for potential regioselective mono-functionalization under carefully controlled conditions.[8]
-
Transmetalation: In the presence of a base (e.g., K₂CO₃, Na₂CO₃), the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, forming a more nucleophilic boronate species, which is essential for this step.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
B. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring, exacerbated by the two adjacent nitrogen atoms, makes the carbon atoms bearing bromine substituents electrophilic and susceptible to attack by strong nucleophiles.[9]
Mechanism Rationale: The SNAr reaction is typically a two-step addition-elimination process.
-
Nucleophilic Attack: A potent nucleophile (e.g., an amine, alkoxide, or thiolate) attacks the carbon atom attached to a bromine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10]
-
Leaving Group Elimination: The aromaticity is restored as the bromide ion is expelled, resulting in the net substitution of bromine with the nucleophile. The reaction is favored on heteroaromatic systems like pyridazine because the ring nitrogens can effectively stabilize the negative charge of the Meisenheimer intermediate.[11][12]
Applications in Drug Discovery and Agrochemicals
The pyridazine scaffold is a cornerstone in medicinal chemistry, and 3,6-Dibromo-4-methylpyridazine provides a direct entry point for creating diverse libraries of novel compounds.[13]
-
Oncology: Substituted pyridazines have been developed as potent anticancer agents, notably as inhibitors of crucial cell cycle regulators like cyclin-dependent kinases (CDKs).[2]
-
CNS Disorders: The pyridazine core is present in drugs targeting the central nervous system, such as the withdrawn antidepressant minaprine.[1]
-
Privileged Scaffold: The inherent properties of the pyridazine ring, such as its ability to act as a hydrogen bond acceptor and its favorable polarity, can enhance a molecule's solubility, bioavailability, and target engagement.[3][14] This makes it a "privileged structure" frequently explored in drug development programs.
-
Agrochemicals: The versatility of the pyridazine heterocycle also extends to the agrochemical industry, where it serves as a core component in various herbicides and pesticides.[14]
Anticipated Spectroscopic Data
While a specific, published spectrum for this compound is not available, its structure allows for predictable spectroscopic signatures.
-
¹H NMR: Two signals are expected in the aromatic region: a singlet for the proton at C5 and a singlet for the methyl group at C4. The methyl protons would appear upfield (approx. δ 2.4-2.6 ppm), while the aromatic proton would be further downfield.
-
¹³C NMR: Five distinct carbon signals are expected: one for the methyl group, one for the C5 methine, and three quaternary carbons (C3, C4, and C6). The carbons attached to bromine (C3 and C6) would be significantly shifted downfield.
-
Mass Spectrometry (EI-MS): The mass spectrum will show a distinctive isotopic pattern for a molecule containing two bromine atoms. A triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ would be observed in an approximate 1:2:1 intensity ratio, which is a definitive indicator of the presence of two bromines.
Safety, Handling, and Storage
Proper handling of 3,6-Dibromo-4-methylpyridazine is essential due to its potential toxicity. All procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
Table 2: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Pictograms | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][15] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
| Storage | Store at -20°C. Keep container tightly sealed. Store away from moisture. | [4] |
References
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Liu, Z. Q., Zhang, Q., Liu, Y. L., Yu, X. Q., Chui, R. H., Zhang, L. L., Zhao, B., & Ma, L. Y. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847. Available at: [Link]
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Chambers, R. J., & R. T., K. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(11), 2327-2365. Available at: [Link]
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Asif, M. (2024). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. ResearchGate. Available at: [Link]
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Core Pioneer. (n.d.). The Role of Pyridazine in Pharmaceutical and Agrochemical Industries. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Pyridazine Advantage: Enhancing Drug Bioavailability and Efficacy. Available at: [Link]
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Nagy, V., D'Amato, E. M., Bombicz, P., & Kollár, L. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... Molecules, 26(17), 5174. Available at: [Link]
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Cid, M. B., et al. (2004). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. Available at: [Link]
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Capot Chemical. (n.d.). MSDS of 3,6-Dibromo-4-methylpyridazine. Available at: [Link]
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Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Available at: [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
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ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. Available at: [Link]
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Chem Help ASAP. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Available at: [Link]
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Biofount. (n.d.). 3,6-二溴-4-甲基-哒嗪. Available at: [Link]
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Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Available at: [Link]
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Kondo, Y., et al. (2017). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 53(7), 1213-1216. Available at: [Link]
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